REACTION_CXSMILES
|
CC(OC([NH:8][CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH:12]1[C:24]([O:26]CC)=O)=O)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[C:24]1(=[O:26])[NH:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH:12]12
|
Name
|
1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate
|
Quantity
|
2.492 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCCN1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° C.
|
Type
|
WAIT
|
Details
|
at room temperature for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The deprotected product was isolated by SCX
|
Type
|
CUSTOM
|
Details
|
the resulting solution was evaporated at 50° C.
|
Type
|
CUSTOM
|
Details
|
The target product was purified by reverse phase chromatography (Oasis HLB 6 g×4 columns, eluted with water)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C2N(CCN1)CCNC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 372 mg | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |